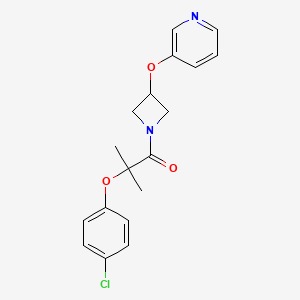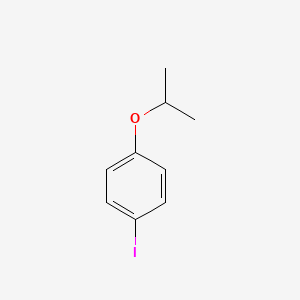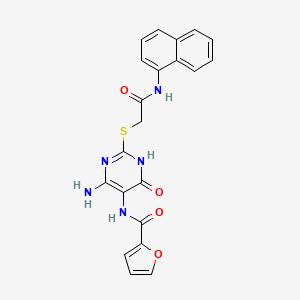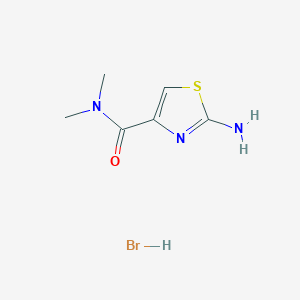
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPY-3A4 inhibitor, and it is known for its ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), which is a crucial enzyme involved in the metabolism of many drugs.
Applications De Recherche Scientifique
Antidepressant and Nootropic Activities
- The compound shows promise in the field of neuropsychopharmacology. A study by Thomas et al. (2016) detailed the synthesis of 2-azetidinones and their evaluation as potential antidepressant and nootropic agents. Specific compounds demonstrated significant activity in animal models, indicating the therapeutic potential of this class of compounds in treating depression and enhancing cognitive function.
Base-Catalyzed Ring Transformation Studies
- Research conducted by Sápi et al. (1997) explored the synthesis and stability of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one, highlighting the structural prerequisites for certain ring transformations. These findings are important for the development of new synthetic pathways in medicinal chemistry.
Antimicrobial Activity
- A study by Shah et al. (2014) synthesized derivatives of azetidin-2-one, showing effective antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents.
Ring Expansion Studies in Organic Chemistry
- The work of Dekeukeleire et al. (2009) demonstrated the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams, revealing insights into complex chemical transformations relevant for synthetic organic chemistry.
Antibacterial and Antifungal Screening
- Desai and Dodiya (2014) synthesized compounds featuring azetidin-2-one derivatives, which showed significant antibacterial and antifungal activities, contributing to the search for new pharmaceutical agents.
Synthesis of Novel Compounds and Their Biological Activities
- Several studies like Faust et al. (2008) and Chandrashekaraiah et al. (2014) have focused on the synthesis of new azetidin-2-one based compounds, examining their antimicrobial and antitubercular activities. Such research underpins the development of novel drugs with specific biological targets.
Fungicidal Activities
- The synthesis and evaluation of fungicidal activities of certain compounds were investigated by Kuzenkov and Zakharychev (2009). This contributes to agricultural chemistry, particularly in the development of new pesticides.
Synthesis and Characterization for Antimicrobial Screening
- Studies like those by Patel and Patel (2017) involved the synthesis and characterization of azetidin-2-one derivatives, testing their efficacy against various microbial strains, thus contributing to the field of infectious diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,24-14-7-5-13(19)6-8-14)17(22)21-11-16(12-21)23-15-4-3-9-20-10-15/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNEGMVLBDIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)



![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)
